1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
Organic compounds are usually described by their physical state, color, and solubility in different solvents. They may also be characterized by their smell .
Synthesis Analysis
The synthesis of organic compounds often involves reactions like addition, substitution, elimination, and rearrangement. The choice of reaction and reagents depends on the functional groups present in the starting materials .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of organic compounds .Chemical Reactions Analysis
This involves studying how the compound reacts with different reagents. The observed reactions can provide insights into the compound’s functional groups and structure .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties like melting point, boiling point, density, refractive index, and spectral data (IR, NMR, UV-Vis, etc.) are determined .Scientific Research Applications
Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles
The compound has been employed in the one-pot, solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles. Researchers have utilized α,β-unsaturated aldehydes/ketones and hydrazine as starting materials, catalyzed by H3[PW12O40]/SiO2 under microwave irradiation. The method offers environmental-friendly conditions, simple operation, and good yields. Silica effectively absorbs microwave energy, promoting the condensation reaction. The crystal structure of a specific derivative, 1-(4-chlorophenyl)-5-(2-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole , has also been elucidated .
Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives
While not directly related to the compound, the synthesis of 2-amino-1,3,4-oxadiazole derivatives is an interesting field. These derivatives exhibit diverse biological activities, including antitumor effects. Researchers have explored various synthetic routes to access these compounds, contributing to drug discovery and medicinal chemistry .
Metal-Free Cyclization of Benzo[e][1,3]thiazin-4-ones
Although not the primary focus, the compound’s structural features may find relevance in the synthesis of benzo[e][1,3]thiazin-4-ones. Researchers have demonstrated a metal-free cyclization method using benzo[c][1,2]dithiol-3-ones and amidines. Triphenylphosphine facilitates the ring-opening of benzo[c][1,2]dithiol-3-ones via S-S bond cleavage .
Potential Antitumor and Cytotoxic Activity
Thiazole derivatives, including those with imidazo[2,1-b][1,3]thiazin-1-ium moieties, have been investigated for their antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cell lines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN3O3S.BrH/c19-14-5-7-15(8-6-14)20-12-18(23,21-9-2-10-26-17(20)21)13-3-1-4-16(11-13)22(24)25;/h1,3-8,11,23H,2,9-10,12H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYLXXCYFUNJJQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Cl)SC1.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide |
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